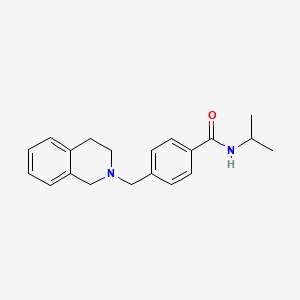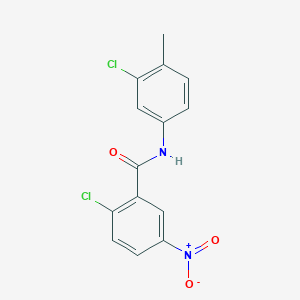![molecular formula C18H19BrN2O3 B5865286 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets various signaling pathways involved in cancer progression, angiogenesis, and tumor growth.
作用机制
Sorafenib targets multiple signaling pathways involved in cancer progression, angiogenesis, and tumor growth. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce angiogenesis. Sorafenib has also been shown to reduce tumor growth and metastasis in animal models. In addition, Sorafenib can cause side effects such as hypertension, diarrhea, and skin rash.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to cells or animals. Sorafenib has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic applications. However, Sorafenib also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex in vitro or in vivo models.
未来方向
There are several future directions for Sorafenib research. One area of focus is the development of new Sorafenib analogs that can target specific kinases or signaling pathways involved in cancer progression. Another area of focus is the development of combination therapies that can enhance the efficacy of Sorafenib. Finally, there is a need for more research on the long-term effects of Sorafenib treatment and its potential use in cancer prevention.
合成方法
Sorafenib is synthesized through a multistep process that involves the reaction of 4-methylbenzenecarboxylic acid with thionyl chloride to form 4-methylbenzenesulfonyl chloride. The resulting compound is then reacted with 4-bromo-3,5-dimethylphenol to form 4-bromo-3,5-dimethylphenyl 4-methylbenzenesulfonate. This intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenesulfonamide. Finally, the sulfonamide is reacted with 4-methylbenzenecarboximidamide to form Sorafenib.
科学研究应用
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases involved in cancer progression, angiogenesis, and tumor growth. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is also being investigated for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and melanoma.
属性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-4-6-14(7-5-11)18(20)21-24-16(22)10-23-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLRBCXXHRXBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C(=C2)C)Br)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C(=C2)C)Br)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)

![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)

![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)